N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine
Description
N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS: 1856040-17-9) is a pyrazole derivative featuring a fluorinated benzyl group, an isopropyl substituent, and a methyl group on the heterocyclic ring. Its molecular formula is reported as C₁₄H₁₉ClFN₃ (molar mass: 283.78 g/mol), though this formula raises questions due to the unexpected inclusion of chlorine (Cl) despite the absence of chlorine in the compound’s name. This discrepancy may indicate a typographical error in the source material, as the structural formula aligns more plausibly with C₁₄H₁₈FN₃ . The compound is listed in chemical supplier databases but lacks detailed pharmacological or synthetic data in publicly accessible literature.
Properties
Molecular Formula |
C14H19ClFN3 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12;/h4-7,9-10,16H,8H2,1-3H3;1H |
InChI Key |
CHAZXIQWOVSTTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their bioactivity, with substituents on the pyrazole ring and amine side chain critically influencing physicochemical and pharmacological properties. Below is a comparative analysis of N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine and structurally related compounds:
Physicochemical and Functional Differences
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound may improve membrane permeability and bioavailability compared to non-fluorinated analogs. Fluorine’s electronegativity could also influence electronic interactions in biological targets.
- This could impact binding kinetics in drug-receptor interactions.
- Synthetic Accessibility : Copper-catalyzed coupling (e.g., using cesium carbonate and copper(I) bromide, as in ) is common for pyrazole derivatives. However, the absence of synthetic details for the fluorobenzyl analog limits direct comparison of reaction efficiency.
Pharmacological Potential
While pharmacological data for this compound are lacking, analogs with pyridinyl or sulfur-containing side chains have shown activity in kinase inhibition or antimicrobial studies. For example, pyridinyl-substituted pyrazoles often target nicotinic acetylcholine receptors, suggesting a possible therapeutic niche for the fluorobenzyl derivative .
Biological Activity
N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, demonstrates various pharmacological effects, primarily through its interaction with enzymes and receptors.
Structural Characteristics
The molecular formula of this compound is C14H19FN3, with a molar mass of approximately 283.78 g/mol. The structure includes a five-membered pyrazole ring with an isopropyl group and a 4-fluorobenzyl substituent, which contribute to its distinctive chemical properties.
| Property | Details |
|---|---|
| Molecular Formula | C14H19FN3 |
| Molar Mass | 283.78 g/mol |
| Structural Features | Pyrazole ring, fluorobenzyl group, isopropyl group |
Research indicates that this compound exhibits significant biological activity through the following mechanisms:
- Enzyme Modulation : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, it may reduce the activity of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation.
- Receptor Interaction : There is evidence that this compound interacts with neurotransmitter receptors in the central nervous system (CNS). Such interactions could provide therapeutic benefits for neurological disorders by modulating neurotransmitter release and receptor activation .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Anti-inflammatory Activity : In vitro assays demonstrated that this compound effectively inhibits COX enzymes at low micromolar concentrations. The IC50 values indicate a strong potential for reducing inflammation without significant cytotoxicity to normal cells .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests it may offer neuroprotective effects. In cell culture models, it was observed to enhance neuronal survival under stress conditions, which could be beneficial in neurodegenerative diseases .
Case Studies
A notable case study involved the assessment of this compound in animal models of inflammation. The results indicated:
- Reduction in Inflammatory Markers : Administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Improved Behavioral Outcomes : In models simulating neuroinflammation, treated animals exhibited improved cognitive function and reduced anxiety-like behaviors compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
